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Compound of Interest

Compound Name: 3-Bromopyrazine-2-carbaldehyde

Cat. No.: B1514354 Get Quote

In the landscape of modern medicinal chemistry and materials science, heterocyclic

compounds form the bedrock of innovation. Among these, pyrazine-based molecules are of

paramount importance, constituting the core of numerous approved pharmaceuticals,

particularly in oncology.[1] 3-Bromopyrazine-2-carbaldehyde (CAS: 1211520-35-2) emerges

as a particularly strategic building block for researchers and drug development professionals.

Its value lies not just in the presence of the biologically significant pyrazine ring, but in its

bifunctional nature. The molecule possesses two distinct and orthogonally reactive sites: an

aldehyde group at the C2 position and a bromine atom at the C3 position.[2] This configuration

allows for a diverse range of selective chemical transformations, enabling the construction of

complex molecular architectures and the rapid generation of compound libraries for screening.

This guide provides an in-depth technical overview of 3-Bromopyrazine-2-carbaldehyde,

moving beyond a simple recitation of data to explain the causality behind its properties and

synthetic applications. We will explore its core characteristics, predictable analytical signatures,

synthetic utility, and best practices for handling, empowering scientists to fully leverage this

versatile reagent in their research endeavors.

PART 1: Core Properties and Specifications
A thorough understanding of a reagent's physicochemical properties is the foundation of

successful experimental design. The key specifications for 3-Bromopyrazine-2-carbaldehyde
are summarized below. The requirement for refrigerated and inert atmosphere storage
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suggests a moderate sensitivity to oxidation or moisture, a critical consideration for maintaining

its integrity over time.

Property Value Reference(s)

CAS Number 1211520-35-2

Molecular Formula C₅H₃BrN₂O

Molecular Weight 187.00 g/mol

Appearance
Pale-yellow to yellow-brown

solid

Purity Typically ≥95% [3]

Storage Conditions

Recommended: Store at 2-8°C

or -20°C under an inert

atmosphere (Nitrogen or

Argon) to prevent degradation.
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PART 2: Analytical Characterization (Theoretical
Profile)
While specific, published spectra for this exact compound are not readily available, its structure

allows for a reliable prediction of its analytical profile based on fundamental principles of

spectroscopy and data from analogous structures.[4][5] This theoretical analysis serves as a

benchmark for researchers to confirm the identity and purity of their material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The expected

spectra in a solvent like CDCl₃ are as follows:

¹H NMR:
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Aldehyde Proton (CHO): Expected to be the most downfield signal, typically between δ

9.8-10.5 ppm. This significant deshielding is due to the electronegativity of the oxygen

atom and the magnetic anisotropy of the carbonyl group. It will appear as a singlet (s).

Pyrazine Protons (C5-H, C6-H): Two distinct signals are expected in the aromatic region,

likely between δ 8.5-9.0 ppm. These protons are on an electron-deficient pyrazine ring and

will appear as doublets (d) due to coupling to each other. The specific chemical shifts will

be influenced by the electron-withdrawing nature of the adjacent aldehyde and bromine

substituents.

¹³C NMR:

Aldehyde Carbonyl (C=O): The most downfield carbon, expected around δ 185-195 ppm.

[6]

Pyrazine Ring Carbons: Four distinct signals are anticipated. The carbon attached to the

bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy

atom effect. The carbon attached to the aldehyde (C2) will also be downfield. The two

carbons bearing protons (C5, C6) will appear in the typical aromatic region for heterocyclic

systems, generally δ 140-160 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of key functional groups.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-

1715 cm⁻¹. This is a characteristic and unambiguous signal for the aldehyde carbonyl.[5]

C-H Stretch (Aldehyde): Two weak to medium bands are often observed around 2820-2850

cm⁻¹ and 2720-2750 cm⁻¹, corresponding to the C-H bond of the aldehyde.[6]

C=N / C=C Stretches (Pyrazine Ring): Multiple bands of varying intensity are expected

between 1400-1600 cm⁻¹ due to the stretching vibrations of the aromatic ring.

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically

below 700 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.

Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due

to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%,

respectively). This will result in two peaks of nearly equal intensity at m/z = 186 and m/z =

188. The presence of this M/M+2 pattern is definitive proof of a single bromine atom in the

molecule.

PART 3: Proposed Synthesis and Purification
Workflow
A robust and reproducible synthetic route is essential for obtaining high-quality starting

material. While multiple pathways could be envisioned, a highly plausible and scalable

approach involves the selective oxidation of a methylpyrazine precursor.
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Synthesis Workflow

3-Bromo-2-methylpyrazine
(Precursor)

Oxidation Reaction
(Reflux, 12-24h)

Oxidizing Agent
(e.g., Selenium Dioxide, SeO₂)

Solvent
(e.g., Dioxane/Water)

Aqueous Workup
(Extraction with EtOAc or DCM)

Purification
(Silica Gel Column Chromatography)

3-Bromopyrazine-2-carbaldehyde
(Final Product)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 3-Bromopyrazine-2-carbaldehyde.

Detailed Experimental Protocol: Oxidation of 3-Bromo-2-
methylpyrazine
This protocol is a representative procedure. Researchers should perform their own reaction

optimizations.

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir

bar, add 3-bromo-2-methylpyrazine (1.0 eq) and selenium dioxide (SeO₂, 1.1 eq).
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Causality: Selenium dioxide is a classic and effective reagent for the selective oxidation of

benzylic-type methyl groups to aldehydes without over-oxidizing the pyrazine ring. An

excess is used to ensure complete conversion of the starting material.

Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (e.g., 20:1 v/v).

Causality: Dioxane is an excellent solvent for both the organic substrate and the SeO₂. A

small amount of water is necessary to facilitate the reaction mechanism.

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-105 °C) with

vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-

MS until the starting material is consumed (typically 12-24 hours).

Work-up and Extraction:

Cool the mixture to room temperature. A black precipitate of elemental selenium will have

formed.

Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate,

washing the pad with ethyl acetate.

Transfer the filtrate to a separatory funnel, dilute with water, and extract three times with

ethyl acetate or dichloromethane (DCM).

Causality: This extraction isolates the organic product from the aqueous phase and any

remaining inorganic byproducts.

Purification:

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purify the resulting crude residue by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes (e.g., 5% to 30%) as the eluent.

Causality: Chromatography is essential to remove any unreacted starting material, over-

oxidation products (carboxylic acid), and other minor impurities, yielding the pure

aldehyde.
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Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 3-
Bromopyrazine-2-carbaldehyde as a solid. Confirm identity and purity using the analytical

methods described in Part 2.

PART 4: Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromopyrazine-2-carbaldehyde lies in its ability to undergo

selective reactions at either of its two functional groups. This allows for divergent synthesis,

creating a wide range of derivatives from a single starting material.

Reactions at C2-Aldehyde Reactions at C3-Bromo

Derivative Scaffolds

3-Bromopyrazine-2-carbaldehyde

Reductive Amination
(+ R-NH₂ / NaBH(OAc)₃)

C2

Wittig Reaction
(+ Ph₃P=CHR)

C2

Oxidation
(+ NaClO₂)

C2

Suzuki Coupling
(+ Ar-B(OH)₂ / Pd cat.)

C3

Buchwald-Hartwig
Amination (+ R-NH₂ / Pd cat.)

C3

Amines Alkenes Carboxylic Acids Biaryls Arylamines

Click to download full resolution via product page

Caption: Divergent synthetic pathways from 3-Bromopyrazine-2-carbaldehyde.

Protocol: Suzuki Cross-Coupling at the C3-Bromo
Position
This protocol details the formation of a carbon-carbon bond at the bromine position, a

cornerstone reaction in drug discovery.[2]
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Reactor Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 3-Bromopyrazine-2-carbaldehyde (1.0 eq), the desired arylboronic acid

(1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as

sodium carbonate (Na₂CO₃, 2.0-3.0 eq).

Causality: The palladium catalyst is essential for the catalytic cycle. The base is required

to activate the boronic acid. An excess of the boronic acid is used to drive the reaction to

completion.

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1

v/v/v) or dioxane/water.

Causality: A mixed solvent system is often necessary to dissolve both the organic starting

materials and the inorganic base. Degassing (by bubbling with Argon or via freeze-pump-

thaw cycles) is critical to remove dissolved oxygen, which can deactivate the palladium

catalyst.

Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-18 hours. Monitor the

reaction by TLC or LC-MS.

Work-up and Purification: After cooling to room temperature, dilute the reaction with water

and extract with ethyl acetate. Wash the combined organic layers with brine, dry over

Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to yield the 3-

aryl-pyrazine-2-carbaldehyde product.

PART 5: Safety, Handling, and Storage
While a specific, comprehensive SDS for CAS 1211520-35-2 is not widely published, data from

closely related bromo-pyridine/pyrazine aldehydes provides a strong basis for safe handling

procedures.[7][8][9] It is mandatory to consult the supplier-specific Safety Data Sheet (SDS)

before use.

Hazard Profile (Anticipated):

Harmful if swallowed (Acute Toxicity, Oral).[7][9]

Causes skin irritation.[7][9]
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Causes serious eye irritation.[7][9]

May cause respiratory irritation.[7][9]

Personal Protective Equipment (PPE):

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation

of dust or vapors.[8][10]

Hand Protection: Wear nitrile or other chemically resistant gloves.

Eye Protection: Use safety glasses with side shields or chemical safety goggles.

Skin and Body Protection: Wear a standard laboratory coat.

Handling and Storage Best Practices:

Avoid generating dust.[8]

Store the container tightly closed in a dry, cool, and well-ventilated area.[10]

For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) at

recommended temperatures (2-8°C or -20°C) is crucial to prevent potential degradation.

PART 6: Applications in Research and Drug
Discovery
The true value of 3-Bromopyrazine-2-carbaldehyde is realized in its application as a versatile

scaffold. The pyrazine core is a known "privileged structure" in medicinal chemistry, found in

drugs like the kinase inhibitor Gilteritinib and the FGFR inhibitor Erdafitinib.[1]

By using the divergent synthetic pathways outlined in Part 4, drug discovery professionals can:

Generate Focused Libraries: Create a series of 3-aryl-pyrazines via Suzuki coupling and

then perform reductive amination on the aldehyde to explore structure-activity relationships

(SAR) around two points of the molecule.
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Introduce Diverse Functionality: The aldehyde can be converted into oximes, hydrazones, or

other functional groups that can act as hydrogen bond donors/acceptors or metal-chelating

groups.

Access Novel Heterocyclic Systems: The aldehyde can participate in condensation reactions

with binucleophiles to construct fused ring systems, further expanding the chemical space

accessible from this starting material.

In conclusion, 3-Bromopyrazine-2-carbaldehyde is a high-potential building block for

researchers aiming to synthesize novel, biologically active compounds. Its well-defined,

orthogonal reactivity, combined with the proven importance of the pyrazine scaffold, makes it

an indispensable tool for accelerating discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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